(2-Iodo-benzylamino)-acetic acid
Description
(2-Iodo-benzylamino)-acetic acid is a halogenated derivative of benzylamino-acetic acid, characterized by an iodine substituent at the 2-position of the benzyl group. This compound belongs to a broader class of amino acid derivatives where the benzylamino moiety is conjugated to an acetic acid backbone. Its structural uniqueness arises from the electron-withdrawing iodine atom, which influences its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-[(2-iodophenyl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUCGDHIASPOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-benzylamino)-acetic acid typically involves the following steps:
Acetic Acid Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Iodo-benzylamino)-acetic acid can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The iodine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzylamino-acetic acid derivatives.
Scientific Research Applications
Chemistry
(2-Iodo-benzylamino)-acetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2-Iodo-benzylamino)-acetic acid exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The amino-acetic acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison of Benzylamino-Acetic Acid Derivatives
Key Observations:
Substituent Effects: Halogens (I, Cl, Br): Iodine’s larger atomic radius and polarizability enhance steric hindrance and alter electronic distribution compared to smaller halogens like Cl or Br. This may influence binding affinity in biological systems or catalytic activity . Methoxy and Cyclopropyl Groups: Methoxy groups improve water solubility, while cyclopropyl rings increase lipophilicity, affecting membrane permeability . Dibenzylamino Groups: These confer rigidity and chelation capabilities, useful in metal-organic frameworks or asymmetric catalysis .
Synthetic Accessibility: Iodinated derivatives like this compound are less common due to challenges in regioselective iodination and higher costs of iodine precursors. Chloro and bromo analogs are more frequently synthesized . Methoxy and methyl-substituted derivatives are often prioritized for scalable synthesis due to stable and readily available starting materials .
Stability and Reactivity: Iodo compounds may exhibit lower thermal stability compared to chloro or bromo analogs due to weaker C-I bonds. However, iodine’s leaving-group ability makes these derivatives valuable in nucleophilic substitution reactions . Cyclopropyl-containing derivatives (e.g., [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid) show enhanced stability under acidic conditions, likely due to ring strain minimization .
Applications: Pharmaceuticals: Chloro and bromo derivatives are explored as antimicrobial agents, while methoxy-substituted compounds are tested for CNS activity . Material Science: Dibenzylamino derivatives serve as ligands in coordination chemistry .
Research Findings and Limitations
- Biological Activity: No direct studies on this compound’s bioactivity are cited in the evidence.
- Structural Insights: X-ray crystallography data for analogs (e.g., [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid) reveal planar aromatic systems and hydrogen-bonding networks, critical for molecular recognition .
- Gaps in Data: Solubility, pKa, and pharmacokinetic parameters for this compound are absent, limiting comparative analysis.
Biological Activity
(2-Iodo-benzylamino)-acetic acid is a compound of growing interest in biological and medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an iodine atom attached to a benzyl group, which is further linked to an amino-acetic acid moiety. This configuration allows the compound to engage in various chemical interactions, particularly through halogen bonding, which can enhance its binding affinity to biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C9H10I N O2 |
| Molecular Weight | 251.09 g/mol |
| Functional Groups | Amino group, carboxylic acid |
| Unique Features | Presence of iodine for enhanced reactivity |
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The iodine atom plays a crucial role in halogen bonding, which can modulate the compound's binding properties. The amino-acetic acid component may interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit enzyme inhibition properties. For instance, studies have shown that such compounds can act as inhibitors for various enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
2. Receptor Binding
The compound has been investigated for its ability to bind to specific receptors, including adenosine receptors. Structural modifications in similar compounds have demonstrated varying affinities and efficacies at these receptors, indicating that this compound could have similar properties .
3. Antimicrobial Activity
There is emerging evidence suggesting that iodine-containing compounds like this compound may possess antimicrobial properties. Studies on related compounds have shown effectiveness against certain bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy.
Case Study 1: Enzyme Interaction
In a study examining the interaction of iodine-containing compounds with enzymes, this compound was found to inhibit the activity of specific metabolic enzymes. The inhibition was dose-dependent, highlighting the importance of structural features in determining biological activity.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial effects of various halogenated benzyl derivatives revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The study concluded that the presence of iodine enhances the compound's effectiveness compared to its bromo and chloro counterparts .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other halogenated benzyl amino acids reveals distinct differences in biological activity:
| Compound | Iodine Presence | Biological Activity |
|---|---|---|
| (2-Bromo-benzylamino)-acetic acid | No | Moderate enzyme inhibition |
| (2-Chloro-benzylamino)-acetic acid | No | Low receptor binding affinity |
| This compound | Yes | High enzyme inhibition and receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
